![molecular formula C20H19N3O3 B5035687 N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
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Overview
Description
N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide, also known as MNAC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazinecarboxamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is not fully understood. However, it has been suggested that N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. Furthermore, N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under various conditions. N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has also been shown to have low toxicity in animal studies. However, N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has some limitations as well. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Furthermore, N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has not been extensively studied in humans, and its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its interaction with HDACs. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide in humans, as well as its safety and efficacy in clinical trials. Finally, N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide could be used as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is a chemical compound that has shown potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. It has been synthesized using various methods, and its mechanism of action is not fully understood. N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has several biochemical and physiological effects, and it has advantages and limitations as a research tool. Future research could focus on investigating its potential use in the treatment of neurodegenerative diseases, studying its mechanism of action in more detail, and investigating its safety and efficacy in clinical trials.
Synthesis Methods
N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been synthesized using various methods, including the reaction of 2-methylbenzoyl chloride with 2-naphthol, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 2-methylbenzohydrazide with 2-naphthylacetyl chloride. These methods have been optimized to obtain high yields of N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide.
Scientific Research Applications
N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide exhibits anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-methylphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-6-2-5-9-18(14)21-20(25)23-22-19(24)13-26-17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITMRFYQPKYJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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